1-Phenyl-5-[5-(3-trifluoromethylphenyl)-1H-pyrazol-4-yl]-1H-tetrazole
Description
1-Phenyl-5-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-1H-tetraazole is a complex organic compound featuring a trifluoromethyl group, a pyrazole ring, and a tetraazole ring.
Properties
Molecular Formula |
C17H11F3N6 |
|---|---|
Molecular Weight |
356.30 g/mol |
IUPAC Name |
1-phenyl-5-[5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl]tetrazole |
InChI |
InChI=1S/C17H11F3N6/c18-17(19,20)12-6-4-5-11(9-12)15-14(10-21-22-15)16-23-24-25-26(16)13-7-2-1-3-8-13/h1-10H,(H,21,22) |
InChI Key |
TUTIMSOIADPHJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=C(NN=C3)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the lithiation of a precursor compound followed by trapping with electrophiles . The reaction conditions often require careful control of temperature and concentration to avoid unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts such as Amberlyst-70 can offer eco-friendly attributes and simplify the reaction workup .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-5-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-1H-tetraazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium trifluoroacetate for trifluoromethylation.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Phenyl-5-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-1H-tetraazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-phenyl-5-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-1H-tetraazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole and tetraazole rings can form hydrogen bonds with proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluralin: An agrochemical with a similar trifluoromethyl group.
Uniqueness: 1-Phenyl-5-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-1H-tetraazole is unique due to its combination of a trifluoromethyl group, pyrazole ring, and tetraazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
